molecular formula C30H22N2O3 B14919336 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine

Cat. No.: B14919336
M. Wt: 458.5 g/mol
InChI Key: BSFZPCLWLAINJD-UHFFFAOYSA-N
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Description

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine is a complex organic compound that combines several aromatic systems. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole, chromenylidene, and carbazole moieties suggests a rich chemistry and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine typically involves multi-step organic reactions. One possible route includes:

    Formation of the chromenylidene intermediate: This can be achieved by the condensation of a benzodioxole derivative with a suitable aldehyde under basic conditions.

    Coupling with carbazole: The chromenylidene intermediate is then coupled with 9-ethyl-9H-carbazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst concentration.

    Purification steps: Crystallization, chromatography, or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine involves interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1,3-benzodioxole-5-carboxamide
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate

Uniqueness

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine is unique due to its combination of benzodioxole, chromenylidene, and carbazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H22N2O3

Molecular Weight

458.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(9-ethylcarbazol-2-yl)chromen-4-imine

InChI

InChI=1S/C30H22N2O3/c1-2-32-25-9-5-3-7-21(25)22-13-12-20(16-26(22)32)31-24-17-29(35-27-10-6-4-8-23(24)27)19-11-14-28-30(15-19)34-18-33-28/h3-17H,2,18H2,1H3

InChI Key

BSFZPCLWLAINJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

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